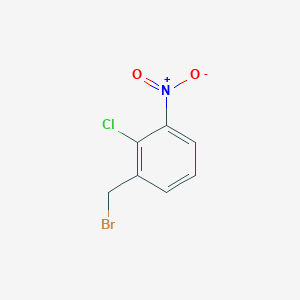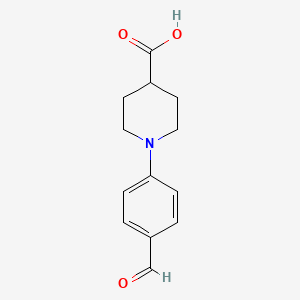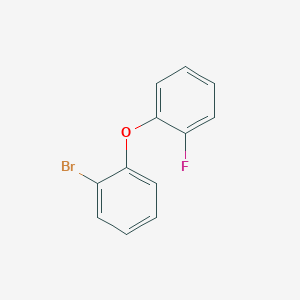
1-Bromo-2-(2-fluorophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-2-(2-fluorophenoxy)benzene” is a chemical compound with the molecular formula C12H8BrFO . It has an average mass of 267.094 Da and a monoisotopic mass of 265.974243 Da .
Synthesis Analysis
The synthesis of “1-Bromo-2-(2-fluorophenoxy)benzene” can be achieved through various methods. One common method involves the reaction of fluorobenzene with bromine, known as electrophilic aromatic substitution . Another method involves the reaction of fluorobenzene with a brominating agent, such as N-bromosuccinimide (NBS), known as radical bromination . The choice of synthesis method depends on various factors, such as the desired yield, reaction conditions, and availability of reagents .Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(2-fluorophenoxy)benzene” can be analyzed using various computational methods. For instance, the InChI representation of the molecule isInChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H . The canonical SMILES representation is C1=CC=C(C(=C1)F)Br . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-(2-fluorophenoxy)benzene” include a molecular weight of 175.00 g/mol . The compound has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications
Pharmaceutical Synthesis
1-Bromo-2-(2-fluorophenoxy)benzene serves as a crucial building block in pharmaceutical synthesis. Its ability to undergo nucleophilic substitution and cross-coupling reactions makes it an ideal starting material for producing complex organic molecules. Researchers often utilize it to create novel drug candidates and explore new therapeutic avenues .
Agrochemicals
The compound finds applications in agrochemical research. By incorporating 1-bromo-2-(2-fluorophenoxy)benzene into the design of agrochemicals, scientists can enhance the efficacy of pesticides, herbicides, and fungicides. Its unique chemical structure contributes to the development of environmentally friendly and effective crop protection agents .
Materials Science
In materials science, this compound plays a significant role. Researchers use it as a precursor to synthesize functional materials, such as polymers, liquid crystals, and organic semiconductors. Its fluorine substitution and bromine functionality enable the modification of material properties, making it valuable for designing advanced materials .
Organic Synthesis
1-Bromo-2-(2-fluorophenoxy)benzene is a versatile reagent in organic synthesis. Chemists employ it to introduce specific functional groups into target molecules. Its compatibility with various reaction conditions allows for the construction of diverse chemical architectures, facilitating the creation of novel compounds .
Fluorinated Building Block
The fluorine atom in the compound imparts unique properties. As a fluorinated building block, it contributes to the design of specialty chemicals, including those used in electronics, coatings, and surfactants. The combination of fluorine and bromine enhances chemical stability and alters intermolecular interactions .
Research in Medicinal Chemistry
Medicinal chemists explore 1-bromo-2-(2-fluorophenoxy)benzene derivatives to discover new drugs. By modifying its structure, they can fine-tune pharmacological properties, such as bioavailability, binding affinity, and metabolic stability. These derivatives may eventually lead to breakthroughs in treating various diseases .
Safety and Hazards
The safety data sheet for a related compound, bromobenzene, indicates that it is classified as a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It is known that bromobenzene derivatives are often used to introduce a phenyl group into other compounds , suggesting that the compound may interact with various molecular targets depending on the specific context of its use.
Mode of Action
1-Bromo-2-(2-fluorophenoxy)benzene can undergo a reaction with furan in the presence of lithium amalgam . This reaction leads to the formation of a Diels–Alder adduct . The reaction mechanism involves the formation of benzyne using lithium amalgam, followed by a Diels–Alder reaction between furan and benzyne .
Result of Action
The molecular and cellular effects of 1-Bromo-2-(2-fluorophenoxy)benzene’s action depend on the specific context of its use. In the presence of furan and lithium amalgam, the compound can react to form a Diels–Alder adduct . This reaction could potentially lead to various downstream effects, depending on the specific cellular or molecular context.
Action Environment
The action, efficacy, and stability of 1-Bromo-2-(2-fluorophenoxy)benzene can be influenced by various environmental factors. For instance, the presence of furan and lithium amalgam is necessary for the compound to undergo a specific reaction to form a Diels–Alder adduct . Other environmental factors, such as pH, temperature, and the presence of other chemical species, could also potentially influence the compound’s action.
properties
IUPAC Name |
1-bromo-2-(2-fluorophenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYFAHHUWZUUQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288043 |
Source


|
| Record name | Benzene, 1-bromo-2-(2-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445322-62-2 |
Source


|
| Record name | Benzene, 1-bromo-2-(2-fluorophenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-(2-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)
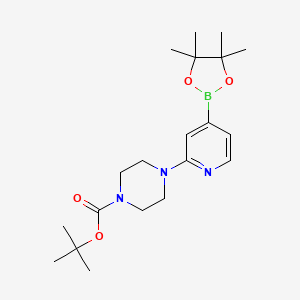
![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)
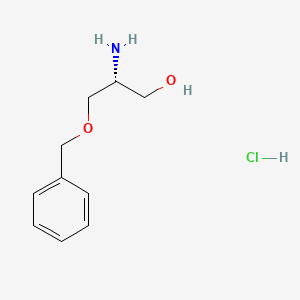
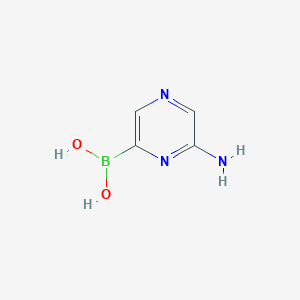
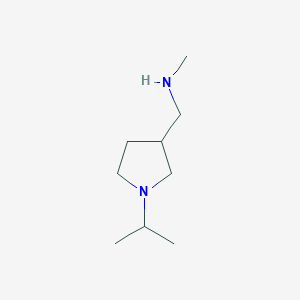

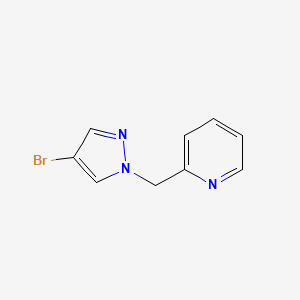
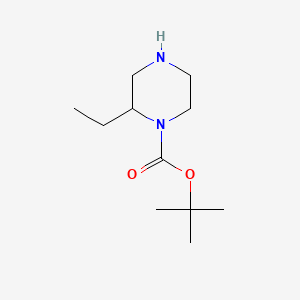
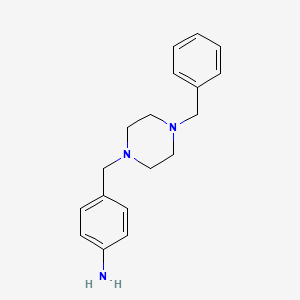
![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)

